2-(6-fluoro-1H-indol-2-yl)acetonitrile
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Overview
Description
2-(6-Fluoro-1H-indol-2-yl)acetonitrile is a chemical compound belonging to the indole family, characterized by the presence of a fluoro substituent at the 6-position of the indole ring and an acetonitrile group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which can be prepared through various methods, including the fluorination of indole derivatives.
Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 6-fluoroindole with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis or cell cycle arrest.
Comparison with Other Indole Derivatives:
6-Fluoroindole: Lacks the acetonitrile group, resulting in different reactivity and biological activity.
Indole-3-acetonitrile: Similar structure but without the fluoro substituent, leading to variations in chemical properties and biological effects.
Uniqueness: this compound is unique due to the presence of both the fluoro and acetonitrile groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Comparison with Similar Compounds
- 6-Fluoroindole
- Indole-3-acetonitrile
- 2-(1H-indol-3-yl)acetonitrile
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRWNWSGOFPZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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